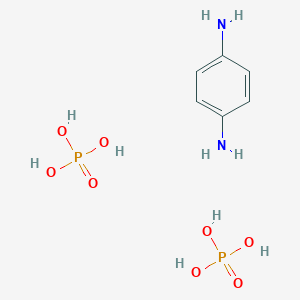

Benzene-1,4-diamine;phosphoric acid

Description

Benzene-1,4-diamine (para-phenylenediamine, C₆H₈N₂) is an aromatic diamine with two amino groups in the para position. These acid complexes stabilize the diamine via protonation or salt formation, enhancing solubility and reactivity for industrial applications .

Key properties of benzene-1,4-diamine:

Properties

CAS No. |

920015-46-9 |

|---|---|

Molecular Formula |

C6H14N2O8P2 |

Molecular Weight |

304.13 g/mol |

IUPAC Name |

benzene-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C6H8N2.2H3O4P/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4H,7-8H2;2*(H3,1,2,3,4) |

InChI Key |

RXCVKPMIKBZYBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,4-diamine is typically synthesized through the reduction of 4-nitroaniline using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock .

Industrial Production Methods

In industrial settings, benzene-1,4-diamine is produced by the catalytic hydrogenation of 4-nitroaniline. The process involves the use of a hydrogenation reactor where 4-nitroaniline is treated with hydrogen gas in the presence of a palladium catalyst. Phosphoric acid is produced by reacting sulfuric acid with phosphate rock in a series of reactors, followed by filtration and concentration steps to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Aniline derivatives.

Substitution: Nitrobenzene and halogenated benzene derivatives.

Scientific Research Applications

Benzene-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of dyes and polymers.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of high-performance materials such as aramid fibers and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of benzene-1,4-diamine;phosphoric acid involves its interaction with various molecular targets and pathways:

Proton Conduction: Phosphoric acid facilitates proton conduction in materials, enhancing their conductivity.

Enzyme Inhibition: Benzene-1,4-diamine can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity

Comparison with Similar Compounds

Sulfuric Acid Complex

Substituted Sulfate Derivatives

Hypothetical Phosphoric Acid Complex

- Expected formula : C₆H₁₁N₂O₄P (benzene-1,4-diamine; phosphoric acid).

Comparison with Substituted Derivatives

Substituents on the amino groups alter electronic and steric properties:

Role in Polymer Chemistry

Benzene-1,4-diamine is critical in synthesizing high-strength polymers. Key comparisons:

Kevlar vs. Nylon

Key distinction: Kevlar’s para-substitution creates linear, rigid chains, whereas Nylon’s aliphatic monomers yield flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.